8-Methoxy-4-methylquinolin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-methoxy-4-methylquinolin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
UEMAWPNGJNOWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N |
Origin of Product |
United States |
The Enduring Significance of the Quinoline Heterocyclic Scaffold
The quinoline (B57606) scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, stands as a cornerstone in the fields of chemical and biological sciences. frontiersin.orgnih.gov Its inherent structural features and the ability to functionalize it at various positions have made it a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net
Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govorientjchem.org The versatility of the quinoline nucleus allows for the design and synthesis of novel bioactive compounds with diverse mechanisms of action. orientjchem.org For instance, quinoline-based drugs have been developed as topoisomerase inhibitors and kinase inhibitors for cancer therapy. tandfonline.com Furthermore, the quinoline core is found in well-known antimalarial drugs like chloroquine (B1663885) and quinine. nih.gov The continued exploration of quinoline chemistry is driven by the potential to develop new therapeutic agents to address a range of diseases. frontiersin.orgnih.gov
Research Context of 8 Methoxy 4 Methylquinolin 2 Amine in Advanced Heterocyclic Chemistry
Within the vast landscape of heterocyclic chemistry, the study of specific quinoline (B57606) analogs like 8-Methoxy-4-methylquinolin-2-amine represents a focused effort to understand structure-activity relationships and explore novel chemical space. The substituents on the quinoline core—a methoxy (B1213986) group at position 8, a methyl group at position 4, and an amine group at position 2—are not arbitrary. Each functional group can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.
The synthesis of such substituted quinolines often involves multi-step reaction sequences. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provide routes to the core quinoline structure, which can then be further modified to introduce the desired functional groups. nih.gov Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, offer more efficient and versatile approaches to these complex molecules. nih.gov
Mechanistic Investigations of Reactions Involving 8 Methoxy 4 Methylquinolin 2 Amine
Elucidation of Reaction Mechanisms for Quinoline (B57606) Ring Formation
The formation of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to its synthesis. The specific substitution pattern of 8-Methoxy-4-methylquinolin-2-amine dictates the choice of starting materials for these classical syntheses.
One of the most versatile methods for quinoline synthesis is the Doebner-von Miller reaction . This reaction typically involves the condensation of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of an acid catalyst. For the synthesis of the target molecule's core structure, a plausible pathway involves the reaction of 2-methoxyaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634). The proposed mechanism proceeds through several key steps:
Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of the conjugated system of crotonaldehyde to form a β-anilino aldehyde.
Cyclization: The aldehyde carbonyl is then attacked by an activated position on the aromatic ring, ortho to the amino group, leading to a heterocyclic intermediate.
Dehydration: Elimination of a water molecule yields a dihydroquinoline.
Oxidation: The dihydroquinoline is subsequently oxidized to the aromatic quinoline ring system. The order of reactant mixing can be crucial in determining the final product structure. sci-hub.se
Another relevant method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). acs.org To form a 2-aminoquinoline (B145021) derivative via a Friedländer-type approach, a potential precursor would be 2-amino-3-methoxybenzonitrile (B155473) reacting with acetone. The mechanism involves an initial aldol-type condensation followed by intramolecular cyclization and dehydration to yield the final 2-aminoquinoline ring.
The Skraup synthesis is a classic method that uses glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid with an aniline. For a precursor like 2-methoxyaniline, this reaction would lead to an 8-methoxyquinoline (B1362559) core. The reaction is famously vigorous and proceeds through the in-situ formation of acrolein from glycerol, followed by a mechanism similar to the Doebner-von Miller reaction.
| Synthesis Method | Proposed Precursors for this compound Core | Key Mechanistic Steps |
| Doebner-von Miller | 2-Methoxyaniline + Crotonaldehyde | Michael Addition, Intramolecular Cyclization, Dehydration, Oxidation sci-hub.se |
| Friedländer Annulation | 2-Amino-3-methoxybenzaldehyde + Acetone | Aldol (B89426) Condensation, Intramolecular Cyclization, Dehydration acs.org |
| Skraup Synthesis | 2-Methoxyaniline + Glycerol | Acrolein formation, Michael Addition, Cyclization, Dehydration, Oxidation |
Detailed Studies of Aromatic Nucleophilic Substitution (SNAr) Mechanisms
Aromatic nucleophilic substitution (SNAr) is a critical reaction for introducing nucleophiles, such as amines, onto an aromatic or heteroaromatic ring. wikipedia.org This mechanism is distinct from SN1 or SN2 reactions and is fundamental to the synthesis of many aminoquinolines. wikipedia.org The reaction requires an activated aromatic ring, typically with electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, the SNAr mechanism is most relevant for the step where an amino group is introduced at the C2 position. This typically involves a precursor such as 2-chloro-8-methoxy-4-methylquinoline . The quinoline nitrogen atom itself acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Nucleophilic Addition: A nucleophile, such as ammonia (B1221849) (NH₃) or an amide anion (⁻NH₂), attacks the electron-deficient C2 carbon of the quinoline ring. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . wikipedia.org The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the quinoline ring. wikipedia.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a chloride ion (Cl⁻). This second step is typically fast.
Mechanistic Pathways of Functionalization and Derivatization Reactions
Once formed, the this compound molecule can undergo further functionalization, primarily involving the reactive 2-amino group. This primary aromatic amine can participate in a wide range of reactions common to anilines.
N-Acylation and N-Sulfonylation: The lone pair of electrons on the nitrogen of the 2-amino group makes it nucleophilic. It can readily react with acylating agents (like acetyl chloride or acetic anhydride) or sulfonylating agents (like p-toluenesulfonyl chloride) in the presence of a base. researchgate.net The mechanism is a standard nucleophilic acyl/sulfonyl substitution. The amine nitrogen attacks the electrophilic carbonyl or sulfonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the corresponding N-acylated or N-sulfonylated quinoline derivative.
Diazotization Reactions: The 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The mechanism involves the formation of the nitrosonium ion (NO⁺) as the active electrophile, which is attacked by the amine nitrogen. A series of proton transfers and the elimination of a water molecule generates the quinoline-2-diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH at the C2 position.
Mannich-type Reactions: While the amino group itself can be used in Mannich reactions, the quinoline ring can also be functionalized if activated. For instance, related quinoline systems, such as 8-hydroxyquinolines, readily undergo aminomethylation via the Mannich reaction, where formaldehyde (B43269) and a primary or secondary amine are used to introduce an aminomethyl substituent onto the ring. nih.gov For this compound, the presence of the activating methoxy (B1213986) and amino groups could potentially direct electrophilic attack onto the C5 or C7 positions of the benzene (B151609) portion of the ring under specific conditions.
| Reaction Type | Reagents | Key Mechanistic Feature |
| N-Acylation | Acetyl Chloride, Base | Nucleophilic attack of the amine on the carbonyl carbon. researchgate.net |
| N-Sulfonylation | p-Toluenesulfonyl Chloride, Base | Nucleophilic attack of the amine on the sulfonyl sulfur. researchgate.net |
| Diazotization | NaNO₂, HCl (0-5 °C) | Electrophilic attack by the nitrosonium ion (NO⁺) on the amine. |
| Sandmeyer Reaction | Diazonium Salt + Cu(I) salt (e.g., CuCl) | Single-electron transfer from the copper(I) catalyst to the diazonium salt. |
Advanced Spectroscopic Characterization of 8 Methoxy 4 Methylquinolin 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 8-Methoxy-4-methylquinolin-2-amine. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a comprehensive picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling constants of these protons are indicative of their position on the quinoline ring. For instance, in a related compound, 2-methylquinoline, the proton at the C4 position exhibits a distinct chemical shift. chemicalbook.com Similarly, for 4-methylquinoline, the proton at the C2 position shows a characteristic signal. chemicalbook.com The methyl and methoxy (B1213986) groups of this compound would present as singlets in the upfield region, with their specific chemical shifts providing valuable structural information.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the quinoline ring are typically found in the aromatic region (approximately 110-160 ppm). wisc.edu The carbon of the methyl group appears at a much higher field, while the methoxy carbon signal is characteristically found around 55-60 ppm. docbrown.info The chemical shift of the methoxy carbon can be particularly useful in determining its position on the aromatic ring. researchgate.net For example, the ¹³C NMR spectrum of 8-methylquinoline (B175542) shows distinct signals for each of its ten carbon atoms. chemicalbook.com
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, ROESY)
Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the complex ¹H and ¹³C NMR spectra of quinoline derivatives. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of which proton is attached to which carbon. youtube.comcolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and the C8 carbon would confirm the position of the methoxy group.
Rotating frame Overhauser Effect Spectroscopy (ROESY): ROESY and the related Nuclear Overhauser Effect Spectroscopy (NOESY) experiments identify protons that are close to each other in space, providing through-space correlations. This information is crucial for determining the stereochemistry and conformation of the molecule.
The combined application of these 2D NMR techniques allows for a detailed and unambiguous structural elucidation of this compound and its analogs. researchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
N-H stretching: The amine group (NH₂) would show one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the quinoline ring system would result in a series of bands in the 1450-1600 cm⁻¹ region.
C-O stretching: The ether linkage of the methoxy group would produce a strong absorption band in the 1000-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to show absorptions arising from π-π* transitions within the quinoline ring system. researchgate.net The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the quinoline core. The presence of the amino and methoxy groups, both being auxochromes, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. High-Resolution Mass Spectrometry (HR-MS) offers highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. umb.edunih.gov This is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. umb.edunih.gov
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of the quinoline ring and the loss of substituents like the methyl and methoxy groups can help to confirm the proposed structure. The use of tandem mass spectrometry (MS/MS) can further aid in the structural elucidation by providing information about the fragmentation pathways of selected ions. scispace.com
X-ray Diffraction (XRD) for Single Crystal Structure Analysis
X-ray diffraction (XRD) analysis of single crystals provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state. While a single crystal structure of this compound was not found in the reviewed literature, a detailed crystallographic study has been performed on the closely related analog, 8-Methoxy-4-(4-methoxyphenyl)quinoline. nih.gov The analysis of this analog offers significant insights into the likely structural characteristics of the quinoline core.
The crystal structure of 8-Methoxy-4-(4-methoxyphenyl)quinoline was determined to be monoclinic. nih.gov In this structure, the quinoline system is essentially planar. nih.gov A noteworthy feature is the dihedral angle between the quinoline and the methoxyphenyl ring systems, which is 62.17 (1)°. nih.gov The crystal packing is characterized by zigzag chains that are linked by C—H⋯O hydrogen bonds, and these chains are further connected by weak C—H⋯π interactions. nih.gov
The detailed crystallographic data for 8-Methoxy-4-(4-methoxyphenyl)quinoline is presented in the table below.
| Crystal Data | |
| Chemical formula | C₁₇H₁₅NO₂ |
| Molar mass | 265.30 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.362 (2) |
| b (Å) | 10.355 (2) |
| c (Å) | 14.276 (4) |
| β (°) | 101.556 (6) |
| Volume (ų) | 1355.9 (5) |
| Z | 4 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.09 |
| Temperature (K) | 295 |
| Crystal size (mm) | 0.45 × 0.42 × 0.40 |
| Data Collection | |
| Diffractometer | Rigaku AFC-7S Mercury |
| Absorption correction | Multi-scan |
| Tₘᵢₙ | 0.940 |
| Tₘₐₓ | 0.980 |
| Measured reflections | 15093 |
| Independent reflections | 2785 |
| Reflections with I > 2σ(I) | 1868 |
| Rᵢₙₜ | 0.037 |
Table 1: Crystallographic data for 8-Methoxy-4-(4-methoxyphenyl)quinoline. nih.gov
Similar X-ray diffraction studies have been conducted on other quinoline derivatives to confirm their synthesized structures. For instance, the structures of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate have been confirmed using single-crystal X-ray diffraction. mdpi.com The compound 7-hydroxy-4-methylquinolin-2(1H)-one has also been characterized by X-ray diffractometry, revealing an orthorhombic crystal structure. researchgate.net These studies underscore the importance of XRD in unambiguously establishing the molecular architecture of novel quinoline compounds.
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy is a powerful technique to study the electronic properties and potential applications of molecules as fluorophores. Aminoquinoline derivatives are known to exhibit interesting fluorescence properties. nih.gov In particular, derivatives of 8-aminoquinoline (B160924) are recognized for their fluorescence characteristics, which are often governed by an internal charge transfer (ICT) mechanism. nih.gov
The fluorescence properties of these compounds can be significantly influenced by their molecular structure and the surrounding environment. For instance, the chelation of metal ions can lead to a substantial increase in fluorescence intensity. A well-known example is the 8-p-toluenesulfonamido)quinoline (TSQ) derivative, which forms a 2:1 complex with Zn²⁺, resulting in a four-fold increase in its fluorescence intensity. nih.gov This enhancement is a hallmark of the chelation-enhanced fluorescence (CHEF) effect.
Computational and Theoretical Chemistry Studies of 8 Methoxy 4 Methylquinolin 2 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)
No specific DFT or TD-DFT studies on 8-Methoxy-4-methylquinolin-2-amine were found in the available literature. Such calculations would typically provide foundational data for the subsections below.
Detailed optimized structural parameters (bond lengths, bond angles, and dihedral angles) for this compound, which are determined through energy minimization calculations, are not available.
A theoretical vibrational analysis, which predicts the infrared and Raman spectral frequencies and assigns them to specific molecular motions (stretching, bending, etc.) via Potential Energy Distribution (PED), has not been published for this compound.
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is not available. The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
NBO analysis, a method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule, has not been reported for this specific quinoline (B57606) derivative.
MEP maps, which illustrate the charge distribution on the molecular surface and predict sites for electrophilic and nucleophilic attack, are not available for this compound.
Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index, which are derived from electronic structure calculations to quantify a molecule's reactivity, have not been calculated or reported for this compound.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). semanticscholar.orgnih.govresearchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. semanticscholar.orgnih.govresearchgate.netmdpi.com For a compound like this compound, docking studies could be used to screen its potential as an inhibitor for various enzymes or a ligand for different receptors. semanticscholar.orgnih.govresearchgate.netmdpi.com The results are often expressed as a docking score, which estimates the binding free energy. researchgate.net
Standard molecular docking often assumes a rigid protein structure. However, in reality, proteins are flexible and can change their conformation upon ligand binding. Induced fit docking (IFD) is an advanced technique that accounts for this flexibility in both the ligand and the protein's active site residues, providing a more accurate prediction of the binding mode. nih.govcolumbia.edufrontiersin.org
Binding Pose Metadynamics (BPMD) is another advanced simulation technique used to assess the stability of a predicted binding pose from docking studies. frontiersin.orgresearchgate.netnih.gov It helps to distinguish between correct and incorrect binding poses by applying a computational "force" to the ligand and observing its resistance to being moved from its docked position. frontiersin.orgresearchgate.netnih.gov
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govnih.govyoutube.comyoutube.com By simulating the movements of atoms and molecules, MD can assess the stability of the interactions predicted by molecular docking. nih.govnih.govyoutube.comyoutube.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, which indicate the stability of the complex. nih.gov
In silico methods are used to predict the physicochemical properties of a compound, which are crucial for its development as a potential drug. nih.govresearchgate.net These predictions can help to assess a compound's "drug-likeness" and its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netphyschemres.org Commonly predicted properties include:
Molecular Weight (MW): Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects cell membrane permeability.
Hydrogen Bond Donors and Acceptors: Important for binding to biological targets.
Topological Polar Surface Area (TPSA): Relates to drug transport properties.
These predictions are often evaluated against established guidelines like Lipinski's Rule of Five to assess the oral bioavailability of a compound. researchgate.net
Structure Activity Relationship Sar Elucidation for 8 Methoxy 4 Methylquinolin 2 Amine Analogs
Influence of Substitution Patterns on Biological Activity
Substitutions at the C-2 and C-4 positions of the quinoline (B57606) ring are particularly significant for anti-cancer activity. ijresm.com The introduction of various aryl or heteroaryl groups at the C-2 position can modulate the compound's lipophilicity and DNA binding properties, which are often crucial for cytotoxicity against cancer cells. biointerfaceresearch.com For instance, studies on 2-substituted quinolines have shown that derivatives featuring α-furyl and β-pyridinyl groups are active against several human cancer cell lines. ijresm.com The amino group at the C-2 position, as seen in the parent compound, is a key feature that can be further derivatized.
The C-4 position is also a critical determinant of activity. In the context of anticancer agents, an aniline (B41778) group at C-4 has been identified as an important feature for optimal activity. nih.gov Furthermore, in the development of antimalarial agents, modifications to the 4-aminoquinoline (B48711) structure are a common strategy to overcome drug resistance. Introducing additional lipophilicity and a cationic charge to the side chain at the C-4 position can lead to compounds with significant activity against both drug-susceptible and multidrug-resistant strains of P. falciparum. nih.gov
The substitution pattern on the benzo portion of the quinoline ring also plays a vital role. The methoxy (B1213986) group at C-8, for example, is a key feature. In related 8-hydroxyquinolines, this position is crucial for the compound's metal-chelating properties, which can be a mechanism for their anticancer and antimicrobial effects. iosrjournals.orgnih.gov The position of a methyl group can also have a substantial impact; research has indicated that a methyl substituent at the C-5 position can confer more potent anticancer activity than substitution at the C-6 position. biointerfaceresearch.com For other activities, such as anti-inflammatory effects, the presence of bulky groups on a quaternary nitrogen atom can be beneficial. iosrjournals.org
In the context of antiplasmodial activity, SAR studies on 8-amino-6-methoxyquinoline (B117001) derivatives, which are structurally analogous to the target compound, have revealed the importance of the linker and side chains. The activity is strongly influenced by the linker's chain length, basicity, and substitution pattern. mdpi.com For example, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids showed that the nature of the side chain adjacent to the tetrazole ring significantly impacts potency. mdpi.com
Table 1: Influence of Side Chain on Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline Analogs mdpi.com
| Compound ID | Side Chain | IC₅₀ (μM) against P. falciparum NF54 |
|---|---|---|
| 8 | Hydrogen | 7.05 |
| 9 | Fluorine | 6.75 |
| 10 | Chlorine | 5.34 |
| 11 | Bromine | 2.92 |
| 12 | 2-(Trifluoromethyl)phenyl | 2.51 |
| 13 | Ethyl | 23.60 |
| 14 | Phenyl | 5.12 |
This table illustrates how varying the substituent on the side chain of a 6-methoxyquinolin-8-amine core affects its antiplasmodial potency. More lipophilic and electron-withdrawing groups, such as bromo and trifluoromethylphenyl, resulted in higher activity.
Rational Design Principles for Optimized Quinoline Derivatives
The rational design of novel quinoline derivatives builds upon the foundational knowledge of their structure-activity relationships to create optimized compounds with enhanced potency and selectivity. acs.org A key strategy in this endeavor is molecular hybridization, which involves combining the quinoline scaffold with other known pharmacophores to generate new chemical entities with improved biological profiles. acs.orgnih.gov For example, hybrid molecules incorporating quinoline and isatin (B1672199) moieties have been explored as potential antimicrobial agents. mdpi.com
Computational methods, such as 2D and 3D Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in the rational design process. mdpi.com These models can predict the biological activity of novel compounds based on their structural features, guiding the synthesis of derivatives with the highest potential. For instance, QSAR models for quinoline derivatives targeting Plasmodium falciparum have highlighted the importance of hydrophobic substituents around positions C-2 and C-3 and polar groups at C-4 for enhanced inhibitory activity. mdpi.com
Another critical design principle is the targeting of specific molecular machinery within pathogens or cancer cells. For example, some quinoline derivatives have been specifically designed to act as microbial DNA gyrase inhibitors. nih.gov This targeted approach often involves creating derivatives that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of the target enzyme. Docking studies are frequently employed to visualize and predict these binding interactions, further refining the design of potent inhibitors. nih.gov
The physicochemical properties of the derivatives are also a central consideration in their rational design. Modifying the quinoline structure to increase lipophilicity can enhance cell membrane permeability and, consequently, biological activity. biointerfaceresearch.com However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The introduction of ionizable groups, such as amino functions, can also be strategically used to modulate properties like solubility and the ability to interact with biological targets. nih.gov The development of prodrugs, for instance by introducing glucoconjugates, represents another rational design strategy to improve the pharmacokinetic properties of quinoline-based compounds. nih.gov
Ultimately, the goal of rational design is to leverage a deep understanding of SAR to synthesize novel compounds with superior therapeutic indices. This involves a continuous cycle of design, synthesis, biological evaluation, and further refinement based on the results, leading to the identification of optimized quinoline derivatives for various therapeutic applications. mdpi.com
Mechanistic Investigations of Biological Activities in Vitro of 8 Methoxy 4 Methylquinolin 2 Amine Derivatives
Interaction with Specific Molecular Targets and Pathways
The biological effects of 8-Methoxy-4-methylquinolin-2-amine derivatives are largely attributed to their ability to modulate the activity of specific enzymes. These interactions are often the result of the compound binding to the active site or allosteric sites of the enzyme, thereby altering its catalytic function. The following sections detail the research findings from various enzyme modulation studies.
Enzyme Modulation Studies
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and related compounds. This reduction prevents the formation of reactive oxygen species (ROS) that can be generated through the one-electron reduction of quinones by other enzymes. The interaction of quinoline (B57606) derivatives with NQO1 has been a subject of interest, particularly in the context of cancer research, as NQO1 is often overexpressed in tumor cells.
Studies on hybrids of 1,4-naphthoquinone (B94277) with quinoline derivatives have shown that these compounds can act as substrates for NQO1. The rate of enzymatic conversion is influenced by the substitution pattern on the quinoline ring. Specifically, the nature of the substituent at the C-2 position of the quinoline moiety has been found to affect the rate of NQO1-mediated reduction wikipedia.org. In a study of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, a compound featuring a 2-methylquinolin-8-yloxy substituent was identified as a particularly efficient substrate for NQO1 researchgate.net. This suggests that the presence and nature of substituents on the quinoline core, such as the methyl group in this compound, could play a significant role in the enzymatic conversion by NQO1. The arrangement of the quinone moiety within the active site of the NQO1 protein is a critical determinant of the enzymatic conversion rate researchgate.net.
Table 1: NQO1 Substrate Efficiency of Quinoline Derivatives
| Compound/Derivative Class | Observation | Reference |
| Hybrids of 1,4-naphthoquinone with quinoline | The substituent at the C-2 position of the quinoline moiety influences the enzymatic conversion rates. | wikipedia.org |
| 8-Hydroxyquinoline derivatives of 1,4-naphthoquinone | A derivative with a 2-methylquinolin-8-yloxy substituent was a highly efficient NQO1 substrate. | researchgate.net |
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving topological stress during these cellular processes. Quinolone antibiotics are a well-established class of drugs that target DNA gyrase, leading to bacterial cell death. The mechanism of action involves the formation of a stable complex between the quinolone, DNA, and the gyrase enzyme, which ultimately inhibits the re-ligation of cleaved DNA strands nih.gov.
Research has demonstrated that various quinoline derivatives possess the ability to inhibit DNA gyrase. For instance, a study on novel quinoline derivatives identified a compound that exhibited potent inhibitory activity against E. coli DNA gyrase with a half-maximal inhibitory concentration (IC50) value of 3.39 μM nih.gov. This highlights the potential for the quinoline scaffold, a core component of this compound, to serve as a basis for the development of DNA gyrase inhibitors.
Lanosterol-14α-demethylase Inhibition
Lanosterol-14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals wikipedia.org. It is a member of the cytochrome P450 superfamily and is the primary target of azole antifungal drugs researchgate.net. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
While azole compounds are the most well-known inhibitors of lanosterol-14α-demethylase, research into other chemical scaffolds is ongoing. There is limited direct evidence in the available literature specifically detailing the inhibition of lanosterol-14α-demethylase by this compound derivatives. However, the broad antifungal activity reported for some quinoline derivatives suggests that this enzyme could be a potential, though not yet fully explored, target nih.gov. For instance, some dialkyl imidazole (B134444) compounds, which are structurally simpler than the complex antifungal drug posaconazole, have been shown to be potent inhibitors of Trypanosoma cruzi lanosterol-14α-demethylase nih.gov. This indicates that non-azole scaffolds can indeed inhibit this enzyme. Further investigation is required to determine if quinoline-based compounds, including derivatives of this compound, can effectively inhibit lanosterol-14α-demethylase.
Table 2: Inhibition of DNA Gyrase by Quinoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Novel quinoline derivative (compound 14) | E. coli DNA gyrase | 3.39 μM | nih.gov |
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The cytosolic isoforms, hCA I and hCA II, are involved in various physiological processes, and their inhibition has therapeutic applications.
The inhibitory potential of quinoline derivatives against hCA I and h.CA II has been investigated. A study focusing on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which are structurally analogous to this compound, revealed that most of these compounds were weak inhibitors of both hCA I and hCA II. However, some derivatives did exhibit inhibitory constants (Ki) in the sub-micromolar to low micromolar range mdpi.com. This suggests that while the quinoline scaffold itself may not be a potent inhibitor, specific substitutions can enhance its activity against these enzymes.
Table 3: Inhibition of Human Carbonic Anhydrases by Quinoline Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Constants (Ki) | Observation | Reference |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I and hCA II | Ranging from < 10 µM to higher values | Most derivatives were weak inhibitors. | mdpi.com |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease.
The quinoline scaffold has been extensively explored for the development of AChE inhibitors. Several studies have reported that quinoline derivatives can effectively inhibit this enzyme. For instance, a series of novel quinoline-O-carbamate derivatives were synthesized and evaluated for their AChE inhibitory activity. It was found that compounds with the carbamate (B1207046) fragment at the 8-position of the quinoline ring displayed good inhibitory potency against electric eel AChE (eeAChE), with IC50 values in the micromolar range. Specifically, a compound with a dimethylcarbamoyl fragment at this position showed an IC50 of 6.5 µM mdpi.com. Another study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives identified a compound with an IC50 of 5.17 nM, which is comparable to the well-known AChE inhibitor, tacrine (B349632) nih.gov. These findings underscore the potential of the 8-substituted quinoline framework, as seen in this compound, for the design of potent AChE inhibitors.
Table 4: Acetylcholinesterase Inhibition by Quinoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Quinoline-O-carbamate derivative (dimethylcarbamoyl at position 8) | eeAChE | 6.5 µM | mdpi.com |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative (compound 6g) | AChE | 5.17 nM | nih.gov |
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides. These products are precursors to inflammatory mediators such as leukotrienes. Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a target for anti-inflammatory therapies.
Quinoline derivatives have emerged as potent inhibitors of lipoxygenases. A study on quinolinone–pyrazoline hybrids identified a compound that exhibited significant soybean LOX inhibitory activity with an IC50 value of 10 μM nih.gov. Furthermore, research on 2-aryl quinoline derivatives as inhibitors of 12R-lipoxygenase (12R-LOX) identified compounds with IC50 values in the low micromolar range. For example, two compounds showed concentration-dependent inhibition of 12R-hLOX with IC50 values of 12.48 ± 2.06 and 28.25 ± 1.63 μM, respectively researchgate.netnih.gov. These results demonstrate the capacity of the quinoline scaffold to effectively inhibit various lipoxygenase isoforms.
Table 5: Lipoxygenase Inhibition by Quinoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Quinolinone–pyrazoline hybrid (compound 9b) | Soybean LOX | 10 μM | nih.gov |
| 2-Aryl quinoline derivative (compound 7b) | 12R-hLOX | 12.48 ± 2.06 μM | researchgate.netnih.gov |
| 2-Aryl quinoline derivative (compound 4a) | 12R-hLOX | 28.25 ± 1.63 μM | researchgate.netnih.gov |
Tyrosine Kinase Inhibition
Quinoline derivatives have been identified as potent inhibitors of protein tyrosine kinases (TKs), which are crucial regulators of cellular processes like proliferation and survival. nih.gov The 4-aminoquinazoline and quinoline cores are notable pharmacophores in the design of specific tyrosine kinase inhibitors (TKIs). nih.gov Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib (B449) feature this structural motif. nih.govnih.gov These agents typically function by competing with ATP for binding to the catalytic domain of the BCR-ABL protein, which blocks the phosphorylation of tyrosine residues on various substrates and ultimately halts cancer cell proliferation. nih.govresearchgate.net
The position of substituents on the quinoline ring significantly impacts the inhibitory activity. For instance, in a series of nilotinib (B1678881) derivatives, compounds with an oxybutylimidazole moiety at the 3- or 4-position of the benzamide (B126) ring showed the highest TKI activity, with IC50 values as low as 0.037 µM. nih.gov In contrast, substitution at the ortho-position (2-position) of the benzamide ring was found to be unfavorable for binding with the target protein. nih.gov Hybrids of imatinib (B729) and quinoline have also been synthesized, with one derivative, 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine, showing a CC50 value of 0.9 µM against K562 leukemia cells. researchgate.net
| Compound | Target/Cell Line | Activity (IC50/CC50) | Reference |
|---|---|---|---|
| Derivative with 4-oxybutylimidazole | BCR-ABL Tyrosine Kinase | 0.109 µM | nih.gov |
| Derivative with 3-oxybutylimidazole | BCR-ABL Tyrosine Kinase | 0.037 µM | nih.gov |
| Derivative with 2-oxybutylimidazole | BCR-ABL Tyrosine Kinase | 14.65 µM | nih.gov |
| 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine (2g) | K562 Cells | 0.9 µM | researchgate.net |
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them validated targets for cancer chemotherapy. um.esgoogle.com Inhibition can occur through two primary mechanisms: preventing the binding of DNA to the enzyme or stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and apoptosis. um.es
Derivatives of the quinoline scaffold have been investigated as topoisomerase inhibitors. For example, vosaroxin, an anti-cancer quinolone derivative, targets type II topoisomerases by intercalating into DNA at specific GC-rich sites and preventing the re-ligation of the DNA strand. um.es This action causes site-specific DNA damage and cell cycle arrest in the G2 phase. um.es In another study, a series of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives were identified as potent inhibitors of DNA gyrase (a bacterial type II topoisomerase) and ParE. The derivative 13e demonstrated particularly strong activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 µM. Furthermore, certain chalcone (B49325) derivatives containing oxiranylmethoxy and thiiranylmethoxy groups were found to be moderate inhibitors of topoisomerase II, with compound 25 showing activity comparable to the standard drug etoposide (B1684455) at 100 µM concentrations.
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | E. coli DNA Gyrase | 0.0017 µM | |
| Oxiranylmethoxy-chalcone derivative 25 | Topoisomerase II | Comparable to etoposide at 100 µM |
Nuclear Receptor and Bromodomain Binding
Nur77 Receptor Modulation and Activation
The orphan nuclear receptor Nur77 (also known as NR4A1) is a transcription factor involved in complex biological functions, including apoptosis, cell differentiation, and inflammation. Its role in cancer is dual-natured; nuclear Nur77 can promote cell growth, while its translocation from the nucleus to the cytoplasm can trigger apoptosis. This pro-apoptotic function often involves an interaction with the Bcl-2 protein at the mitochondria, converting it from an anti-apoptotic to a pro-apoptotic molecule.
Recent studies have identified quinoline derivatives as ligands that can modulate Nur77 activity. Virtual screening and subsequent synthesis led to the identification of several quinoline derivatives that bind to the Nur77 ligand-binding domain. One such compound, (E)-5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(4-methylthio)benzylidene]-1H-indole-carbohydrazide, was found to bind to NR4A1 with a dissociation constant (KD) of 3.58 µM. The mechanism of action for these quinoline derivatives involves inducing the nuclear export of NR4A1 to the mitochondria, thereby triggering apoptosis. Other research corroborates that 4-(quinoline-4-amino) compounds can upregulate NR4A1 expression and inhibit tumor cell growth.
| Compound | Target | Binding Affinity (KD) | Reference |
|---|---|---|---|
| (E)-5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(4-methylthio)benzylidene]-1H-indole-carbohydrazide | NR4A1 | 3.58 µM |
BET Bromodomain Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene expression. BRD4, the most studied member, is a key therapeutic target in cancer. Small-molecule inhibitors displace BET proteins from chromatin by competing for the acetyl-lysine binding pocket, leading to potent anti-cancer effects.
A series of compounds containing a 9H-pyrimido[4,5-b]indole core with a quinoline moiety have been developed as potent BET inhibitors. The design of these inhibitors was guided by structural biology, specifically targeting a hydrophobic "WPF" pocket within the bromodomain. One derivative, compound 8 , which incorporates a hydrophobic group to target this pocket, binds to the BRD4 bromodomains (BD1 and BD2) with high affinity, exhibiting Ki values of 12.0 nM and 10.4 nM, respectively. Another optimized compound, 31 (CD161), also showed high binding affinity and demonstrated significant antitumor activity in leukemia and breast cancer models.
| Compound | Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Compound 8 | BRD4 BD1 | 12.0 nM | |
| BRD4 BD2 | 10.4 nM |
Inhibition of Protein Aggregation (e.g., α-synuclein)
The fibrillary aggregation of the α-synuclein protein is a pathological hallmark of Parkinson's disease and related synucleinopathies. Inhibiting this aggregation process is a promising therapeutic strategy.
Derivatives of the N-(6-methoxypyridin-3-yl)quinolin-2-amine scaffold have been designed and evaluated for their ability to bind α-synuclein aggregates. A compound designated "α-Synuclein inhibitor 8" has been identified as a potent inhibitor of α-synuclein aggregation, with an IC50 value of 2.5 µM. This compound not only inhibits the formation of new aggregates but can also decompose mature fibers into soluble proteins. Furthermore, it demonstrates this inhibitory effect within neuronal cells, reducing the formation of inclusions. In vitro binding assays with radiolabeled derivatives, such as [¹²⁵I]8i, showed very potent binding to α-synuclein fibrils from Parkinson's disease brain tissues, with a dissociation constant (Kd) of 5 nM.
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| α-Synuclein inhibitor 8 | α-Synuclein Aggregation Inhibition | IC50 = 2.5 µM | |
| [¹²⁵I]8i | Binding to α-synuclein fibrils (PD brain) | Kd = 5 nM |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many of these inhibitors, like colchicine (B1669291), bind to a specific site on β-tubulin.
Several studies have shown that quinoline derivatives can effectively inhibit tubulin polymerization, often by interacting with the colchicine binding site. In one study, quinoline derivatives 3b and 3d were identified as potent tubulin polymerization inhibitors with IC50 values of 13.29 µM and 13.58 µM, respectively, which is comparable to the activity of colchicine (IC50 = 9.21 µM). Another representative compound, 5e , from a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, also showed potent inhibition of tubulin polymerization and disrupted the microtubule network in HeLa cells. Similarly, compound 4c from a different series inhibited tubulin polymerization with an IC50 value of 17 µM and induced cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.
| Compound | Activity (IC50) | Reference |
|---|---|---|
| Compound 3b | 13.29 µM | |
| Compound 3d | 13.58 µM | |
| Compound 4c | 17 µM | |
| Colchicine (Reference) | 9.21 µM |
HIV-1 Integrase Interaction
Derivatives of the quinoline scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. One notable class of quinoline derivatives, 2-(quinolin-3-yl) acetic acids, has been shown to effectively block the interaction between HIV-1 integrase and its cellular cofactor, the lens epithelium-derived growth factor (LEDGF/p75).
The mechanism of these allosteric integrase inhibitors (ALLINIs) involves stabilizing the multimeric structure of the integrase enzyme, which leads to premature multimerization. This action sterically hinders the binding of the viral DNA to the integrase active site. The binding of these quinoline derivatives occurs at a site distinct from the active site, specifically at the dimer interface of the integrase core domain.
A key example is the compound BI-1001, a 2-(6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl)-2-methoxyacetic acid. X-ray crystallography studies have revealed that the substituted benzene (B151609) ring of BI-1001 engages in hydrophobic interactions with one integrase monomer. Meanwhile, the carboxylic acid and the methoxy (B1213986) group form hydrogen bonds with the second integrase molecule, specifically with residue Thr-174. This additional hydrogen bond from the methoxy group is believed to contribute to the superior potency of BI-1001 compared to similar inhibitors lacking this feature. This mode of action, targeting the protein-protein interaction between integrase and LEDGF/p75, represents a promising strategy in the development of novel antiretroviral therapies.
Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction, ER Stress-Mediated Autophagy)
Recent studies have illuminated the capacity of certain quinoline derivatives to modulate critical cellular processes, including cell cycle progression, apoptosis, and autophagy, often through the induction of endoplasmic reticulum (ER) stress. The ER is a central organelle involved in protein folding and cellular homeostasis. Perturbations in its function can trigger the unfolded protein response (UPR), which can lead to either cell survival or programmed cell death.
One such derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been shown to induce both apoptosis and autophagy in pancreatic cancer cells. researchgate.netnih.gov This dual-cell death mechanism is initiated by the induction of ER stress. researchgate.netnih.gov Mechanistically, 6MN-4-AQ treatment leads to the suppression of the Akt/mTOR signaling pathway, a key regulator of cell growth and survival. researchgate.netnih.gov This inhibition, coupled with the accumulation of unfolded proteins in the ER, triggers the UPR.
The induction of autophagy is evidenced by the formation of cytoplasmic vacuoles, an increase in the conversion of LC3-I to LC3-II, elevated levels of Beclin-1, and the degradation of p62, all hallmark features of autophagosome formation. researchgate.netnih.gov Concurrently, 6MN-4-AQ induces apoptosis through the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.netnih.gov This demonstrates a complex interplay where the quinoline derivative initiates a cellular stress response that culminates in programmed cell death through multiple, interconnected pathways. The ability of these compounds to trigger ER stress-mediated autophagy and apoptosis highlights their potential as anticancer agents, particularly for treatment-resistant cancers.
Broad-Spectrum In Vitro Anti-Infective Studies
Derivatives of this compound have demonstrated a wide range of in vitro activities against various infectious agents, including parasites, bacteria, and fungi.
In Vitro Antimalarial Activity
The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore for antimalarial drugs, with primaquine (B1584692) being a notable example. Research into derivatives of this compound has revealed potent antiplasmodial activity. For instance, a series of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines has been synthesized and evaluated for their efficacy against Plasmodium species. One analogue, 8-[(1-ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, demonstrated significant activity against Plasmodium berghei in mice. Furthermore, hybridization of the 8-amino-6-methoxyquinoline (B117001) core with a tetrazole ring has yielded compounds with promising in vitro activity against Plasmodium falciparum.
| Compound/Derivative Class | Organism | Activity Metric | Result |
| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline | Plasmodium berghei (in mice) | Curative Dose | 320 mg/kg |
| 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids | Plasmodium falciparum | IC₅₀ | Submicromolar range |
In Vitro Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Synthetic quinoline alkaloids have shown promise as antileishmanial agents. Studies on derivatives have demonstrated efficacy against various Leishmania species. For example, certain synthetic quinoline alkaloids have been tested against Leishmania (Viannia) panamensis, showing significant activity against both promastigote and amastigote forms of the parasite. Similarly, 8-hydroxyquinoline has been evaluated against Leishmania martiniquensis, exhibiting potent activity and a favorable selectivity index.
| Compound/Derivative Class | Organism | Activity Metric | Result |
| Synthetic Quinoline Alkaloid (Compound 2) | Leishmania (Viannia) panamensis (amastigotes) | EC₅₀ | 7.94 µg/mL |
| Synthetic Quinoline Alkaloid (Compound 8) | Leishmania (Viannia) panamensis (amastigotes) | EC₅₀ | 1.91 µg/mL |
| 8-Hydroxyquinoline | Leishmania martiniquensis (intracellular amastigotes) | IC₅₀ | 1.56 µg/mL |
| 8-Hydroxyquinoline | Leishmania martiniquensis | Selectivity Index | 82.40 |
In Vitro Antibacterial Activity
The antibacterial potential of 8-methoxy-4-methyl-quinoline derivatives has been investigated against a range of bacterial pathogens. Novel derivatives, such as 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines and 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines, have been synthesized and screened for their antibacterial properties. Several of these compounds have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to the standard antibiotic ampicillin. Additionally, 8-hydroxyquinoline derivatives have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibitory effects.
| Compound/Derivative Class | Bacterial Strain(s) | Activity Metric | Result |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | Various bacterial strains | Potency | Comparable to ampicillin |
| 8-methoxy-4-methyl-2-amino-(2'-(4-nitrophenyl)-4'-oxo-1',3'-thiazolidin-3'-yl) quinoline | Various bacterial strains | Potency | Comparable to ampicillin |
| 8-Hydroxyquinoline derivative (PH176) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC₅₀ | 16 µg/mL |
| 8-Hydroxyquinoline derivative (PH176) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC₉₀ | 32 µg/mL |
In Vitro Antifungal Activity
The 8-hydroxyquinoline scaffold is known for its antifungal properties. Derivatives of this core structure have been extensively studied for their activity against a variety of fungal pathogens. These compounds have shown efficacy against Candida species, including Candida albicans, and various dermatophytes. The mechanism of action is often attributed to the chelation of metal ions essential for fungal growth and the disruption of fungal cell wall integrity. Some derivatives have also demonstrated synergistic effects when combined with existing antifungal drugs like fluconazole.
| Compound/Derivative Class | Fungal Strain(s) | Activity Metric | Result |
| 8-Hydroxyquinoline derivatives | Candida species, Dermatophytes | - | Potent antifungal activity |
| 8-Hydroxyquinoline derivative (L14) | Candida albicans | - | Better in vivo efficacy than clioquinol |
| 8-Hydroxyquinoline-5-(N-4-methoxyphenyl)sulfonamide (PH153) | Pathogenic fungi | - | Significant antifungal potential |
Advanced Applications and Future Research Directions of 8 Methoxy 4 Methylquinolin 2 Amine in Chemical Science
Contributions to Heterocyclic Compound Design and Synthetic Innovation
The structural framework of 8-Methoxy-4-methylquinolin-2-amine provides a fertile ground for synthetic innovation in heterocyclic chemistry. The presence of multiple reactive sites—the amino group, the aromatic ring, and the methyl group—allows for a wide range of chemical modifications, leading to the generation of diverse molecular architectures.
The synthesis of quinoline (B57606) derivatives often involves well-established methods like the Skraup or Friedländer synthesis. scispace.com These methods can be adapted for the preparation of the this compound core. Post-synthesis functionalization is where the true synthetic utility of this compound lies. The primary amine at the C-2 position is a key handle for derivatization, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. These transformations can introduce a variety of functional groups, enabling the fine-tuning of the molecule's steric and electronic properties.
Furthermore, the quinoline ring itself is amenable to electrophilic aromatic substitution reactions. The position of these substitutions is directed by the existing methoxy (B1213986) and methyl groups, which can lead to the regioselective introduction of additional functionalities. This ability to systematically modify the scaffold is crucial for developing libraries of compounds for screening in various applications.
Recent advancements in synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have further expanded the possibilities for derivatizing quinoline scaffolds. nih.gov These techniques allow for the concise and efficient formation of carbon-carbon and carbon-heteroatom bonds, facilitating the creation of complex molecules with tailored properties. The application of these modern synthetic tools to this compound could unlock new avenues for creating novel heterocyclic compounds with enhanced functionalities.
Role in Drug Discovery Programs (Lead Compound Optimization, Multi-Targeted Agent Development)
The quinoline nucleus is a privileged scaffold in drug discovery, with numerous quinoline-based drugs approved for clinical use. researchgate.netnih.gov The specific substitution pattern of this compound makes it an intriguing candidate for lead compound optimization and the development of multi-targeted agents.
The 8-methoxy group is a feature found in several biologically active quinoline derivatives. For instance, studies on 4-anilino-8-methoxy-2-phenylquinoline derivatives have highlighted the importance of the substitution pattern on the quinoline ring for antiproliferative activity. nih.gov The 8-methoxy substitution, in particular, has been shown to influence the compound's biological profile. nih.gov This suggests that this compound could serve as a valuable starting point for the design of new therapeutic agents, particularly in oncology.
The concept of multi-targeted agents, which can simultaneously modulate multiple biological targets, is a growing area of interest in medicinal chemistry for treating complex diseases. The versatile scaffold of this compound, with its multiple points for diversification, is well-suited for the design of such agents. By strategically attaching different pharmacophoric moieties to the quinoline core, it may be possible to develop single molecules that can interact with multiple targets, potentially leading to improved efficacy and reduced side effects. For example, a derivative of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline has shown promise as a potential antitumor agent by targeting the PI3K/AKT/mTOR signaling pathway. dntb.gov.uamdpi.comnih.gov
Table 1: Investigated Biological Activities of Related Quinoline Derivatives
| Compound Class | Investigated Activity | Key Findings | Reference |
| 4-Anilino-8-methoxy-2-phenylquinolines | Antiproliferative | Substitution pattern on the quinoline ring is crucial for activity. | nih.gov |
| 8-Aminoquinolines | Antimalarial | The 8-amino group is a key pharmacophoric feature. | |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline derivatives | Antitumor | Inhibition of the PI3K/AKT/mTOR signaling pathway. | dntb.gov.uamdpi.comnih.gov |
This table is for illustrative purposes and shows the potential of the 8-methoxyquinoline (B1362559) scaffold based on related compounds.
Potential in Material Science for Optoelectronic Applications
The photophysical properties of quinoline derivatives have led to their exploration in the field of material science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs). scispace.commurawskilab.com The extended π-system of the quinoline ring provides a basis for luminescence, and modifications to the scaffold can be used to tune the emission color and efficiency.
While specific research on the optoelectronic properties of this compound is not yet available, the general characteristics of quinoline-based materials suggest its potential in this area. The methoxy and amino groups, being electron-donating, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in determining its fluorescent properties. The methyl group can also play a role in the solid-state packing of the molecules, which affects the performance of thin-film devices.
The development of new materials for OLEDs is a continuous effort, with a focus on achieving high efficiency, long operational stability, and pure color emission. nih.gov The modular nature of the this compound scaffold allows for systematic modifications to optimize its photophysical properties for specific applications. For example, by introducing different aromatic or heterocyclic groups at the 2-amino position, it may be possible to create a series of compounds with a range of emission colors.
Furthermore, quinoline derivatives can act as electron-transporting or hole-transporting materials in OLEDs. The electronic properties of this compound could be tailored through chemical modification to make it suitable for one of these roles in a multi-layer OLED device. Future research in this area would involve the synthesis of a series of derivatives and the characterization of their photophysical and electronic properties, both in solution and in the solid state.
Development of Chemical Probes and Sensors
The intrinsic fluorescence of the quinoline scaffold makes it an excellent platform for the development of chemical probes and sensors. crimsonpublishers.comcrimsonpublishers.com These tools are invaluable in chemical biology for visualizing and quantifying specific analytes in complex biological systems. The nitrogen atom in the quinoline ring can act as a binding site for metal ions, and this interaction often leads to a change in the fluorescence properties of the molecule, forming the basis for a sensor. nih.gov
8-Hydroxyquinoline (B1678124) derivatives are well-known for their ability to chelate metal ions, which significantly enhances their fluorescence emission. scispace.com While this compound does not have the 8-hydroxyl group, the presence of the 2-amino and 8-methoxy groups provides potential coordination sites for metal ions. The development of sensors based on this scaffold would involve designing derivatives where the binding of a specific analyte, such as a metal ion or a small molecule, triggers a measurable change in fluorescence.
The design of fluorescent probes often involves the incorporation of a recognition element for the target analyte and a signaling unit (the fluorophore). In this case, the this compound core would serve as the fluorophore. The recognition element could be introduced by modifying the 2-amino group or by attaching it to another position on the quinoline ring.
The field of bioimaging has a continuous need for new fluorescent probes with improved properties, such as high quantum yield, large Stokes shift, and good photostability. crimsonpublishers.com The modular synthesis of derivatives of this compound would allow for the systematic optimization of these properties. Furthermore, the introduction of specific targeting moieties could enable the development of probes that accumulate in particular cellular compartments or bind to specific proteins, allowing for targeted imaging applications. crimsonpublishers.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-4-methylquinolin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalization of the quinoline core. For example, methylation of 8-hydroxyquinoline derivatives followed by amination at the 2-position (e.g., using NaBH₃CN for imine reduction, as seen in related quinoline syntheses). Optimization includes controlling reaction temperature (e.g., low-temperature alkylation with isopropyl lithium) and purification via recrystallization or chromatography . Key parameters to monitor:
- Reagent stoichiometry (e.g., molar ratios of methylating agents).
- Catalyst selection (e.g., Pd/C for hydrogenation steps).
- Solvent polarity (methanol or DMF for solubility).
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H/¹³C NMR : Look for methoxy proton signals at δ ~3.8–4.0 ppm and methyl groups at δ ~2.5 ppm. Aromatic protons in the quinoline ring typically appear between δ 7.0–8.5 ppm .
- X-ray crystallography : Resolves planarity of the quinoline ring and dihedral angles between substituents (e.g., methoxy and methyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₃N₂O (MW: 189.23 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Systematic meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges, and control compounds) to identify confounding variables .
- Dose-response validation : Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Mechanistic studies : Use techniques like DNA adduct profiling (e.g., LC-MS/MS) to assess if discrepancies arise from differential metabolic activation, as seen in heterocyclic aromatic amine research .
Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen against targets like cytochrome P450 enzymes using software (e.g., AutoDock Vina) to simulate binding affinities .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using databases like REAXYS .
Q. How can the environmental stability and degradation pathways of this compound be evaluated in ecotoxicological studies?
- Methodological Answer :
- Photodegradation assays : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC-UV .
- Biotic degradation : Use soil microcosms or microbial cultures (e.g., Pseudomonas spp.) to assess metabolic breakdown products .
- Hydrolysis studies : Test stability at varying pH (2–12) and temperatures (25–60°C) to identify labile functional groups .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound derivatives with consistent stereochemical outcomes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
